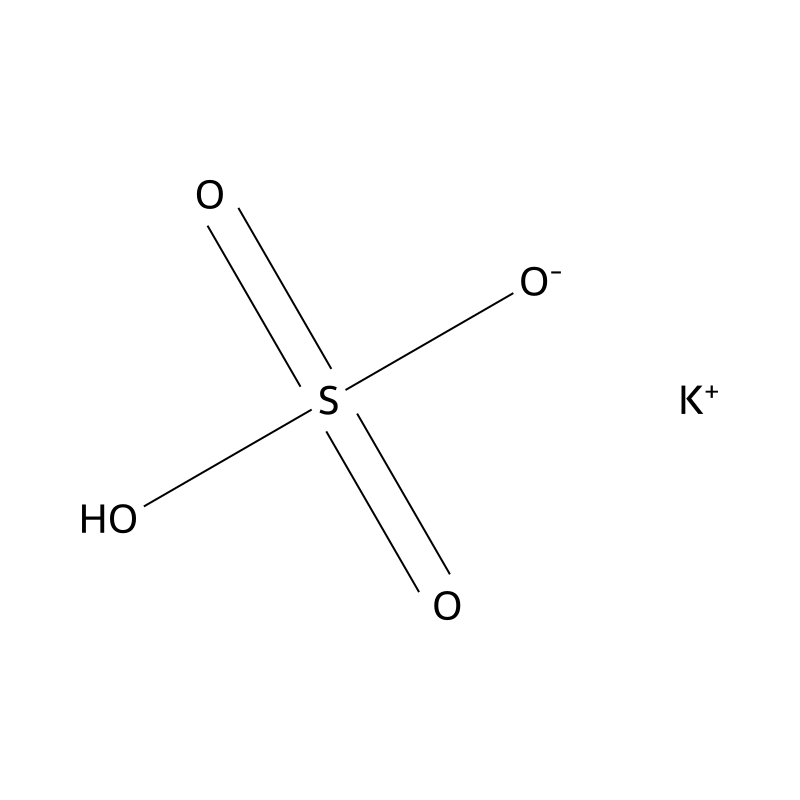

Potassium bisulfate

HKO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HKO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml: 49 (very good)

Synonyms

Canonical SMILES

Isomeric SMILES

Catalyst in Organic Synthesis

Potassium bisulfate acts as a versatile catalyst in various organic synthesis reactions []. Its acidic nature facilitates reactions like:

- Esterification: The conversion of carboxylic acids and alcohols to esters [].

- Dehydration: The removal of water molecules from molecules to form new bonds [].

- Alkylation: The introduction of an alkyl group (a carbon chain) into a molecule [].

Researchers utilize potassium bisulfate due to its:

- Ease of use: It's readily available, relatively inexpensive, and often used in simple reaction setups [].

- Efficiency: It can effectively promote various reactions under mild reaction conditions [].

- Selectivity: It can sometimes favor specific reaction pathways, minimizing unwanted side products [].

Precursor for Other Chemicals

Potassium bisulfate serves as a starting material for the synthesis of various other chemicals used in research, such as:

- Potassium sulfate (K₂SO₄): A commonly used fertilizer, drying agent, and precursor for other potassium salts [].

- Sulfuric acid (H₂SO₄): A strong acid employed in a wide range of industrial and laboratory applications [].

Electrolyte in Electrochemistry

Due to its ability to dissociate into ions in solution, potassium bisulfate can be used as an electrolyte in electrochemical studies. This allows researchers to:

- Investigate the behavior of ions at electrode surfaces.

- Study the transfer of electrons between electrodes and solutions.

Potassium bisulfate, also known as potassium hydrogen sulfate, is a chemical compound with the formula KHSO₄. It exists as a white crystalline solid and is classified as an acid salt. Potassium bisulfate is produced through the partial neutralization of sulfuric acid with potassium hydroxide. This compound is characterized by its solubility in water, where it dissociates into potassium ions (K⁺), hydrogen ions (H⁺), and sulfate ions (SO₄²⁻) .

Physical Properties- Molar Mass: 136.169 g/mol

- Density: 2.245 g/cm³

- Melting Point: Approximately 197 °C

- Boiling Point: Decomposes at around 300 °C

- Solubility: Soluble in water, acetone, and ethanol, with varying solubility at different temperatures .

- Decomposition: Upon heating above 250-300 °C, potassium bisulfate decomposes into potassium pyrosulfate and water:

- Further Heating: If heated beyond 600 °C, potassium pyrosulfate can further decompose into potassium sulfate and sulfur trioxide:

- Neutralization Reactions: As an acidic salt, potassium bisulfate can neutralize bases, releasing heat but less than that generated by strong acids:

These reactions highlight its role as both a reactant and a product in various chemical processes .

Potassium bisulfate can be synthesized through several methods:

- Neutralization Reaction: Mixing equimolar amounts of potassium hydroxide and sulfuric acid:

- Heating Potassium Sulfate with Sulfuric Acid: This method involves heating potassium sulfate to convert it into potassium bisulfate:

These methods yield potassium bisulfate in a relatively pure form, suitable for various applications .

Potassium bisulfate finds diverse applications across several industries:

- Food Industry: Used as a preservative and acidity regulator.

- Fertilizer Production: Acts as a source of potassium and sulfur for crops.

- Chemical Synthesis: Serves as a catalyst in organic reactions, such as the synthesis of butyl paraben and ethyl tert-butyl ether .

- Laboratory Use: Employed in analytical chemistry as a flux for ore analysis.

Its versatility makes it valuable in both industrial and laboratory settings .

Potassium bisulfate shares similarities with several other compounds, particularly those containing sulfate groups. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium bisulfate | NaHSO₄ | Similar structure; more commonly used in swimming pools |

| Potassium sulfate | K₂SO₄ | Fully neutralized form; less acidic than potassium bisulfate |

| Ammonium bisulfate | (NH₄)HSO₄ | Used in fertilizers; similar acidic properties |

| Calcium bisulfate | Ca(HSO₄)₂ | Less soluble; used in construction materials |

Uniqueness of Potassium Bisulfate

Potassium bisulfate's unique properties stem from its ability to act both as an acid and a salt, allowing it to participate effectively in various

Physical Description

PelletsLargeCrystals

White deliquescent crystals, pieces or granules

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER.

Density

UNII

Related CAS

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Sulfuric acid, potassium salt (1:1): ACTIVE